1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzoic acid.
Reduction: 1-(2,6-Dichloro-phenyl)-2,2-difluoroethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
1-(2,6-Dichloro-phenyl)-2-indolinone: Known for its anti-inflammatory properties.
2,6-Dichlorophenol: Used as an intermediate in the synthesis of other chemicals.
2,6-Dichlorobenzonitrile: Employed in the production of herbicides.
Uniqueness: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4Cl2F2O |
---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
InChI Key |
UVHHUTPKDWKLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.